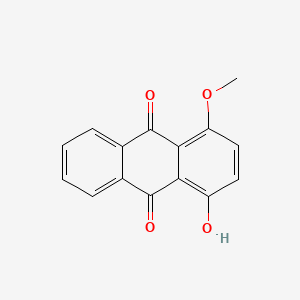

9,10-Anthracenedione, 1-hydroxy-4-methoxy-

Description

9,10-Anthracenedione (anthraquinone) derivatives are a class of aromatic organic compounds with a fused tricyclic structure. The compound 1-hydroxy-4-methoxy-9,10-anthracenedione features a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 4. These substituents influence its electronic properties, solubility, and reactivity. Anthraquinone derivatives are widely used in dyes, pharmaceuticals, and as intermediates in organic synthesis. The hydroxyl and methoxy groups enhance hydrogen-bonding capacity and modulate redox behavior, making this compound valuable in applications such as photodynamic therapy and dye manufacturing .

Properties

CAS No. |

7336-64-3 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

1-hydroxy-4-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3 |

InChI Key |

LXLSOGUOWDOXMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxyanthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of 1-hydroxy-4-methoxyanthracene-9,10-dione .

Industrial Production Methods: While specific industrial production methods for 1-hydroxy-4-methoxyanthracene-9,10-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

1-Hydroxy-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or amines in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted anthraquinones, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Hydroxy-4-methoxyanthracene-9,10-dione has several scientific research applications:

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and chemical kinetics.

Biology:

- Investigated for its potential cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .

Medicine:

- Explored for its potential use in developing anticancer drugs due to its cytotoxic properties.

- Studied for its antimicrobial and antifungal activities .

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of photoimaging materials .

Mechanism of Action

The mechanism of action of 1-hydroxy-4-methoxyanthracene-9,10-dione involves its interaction with cellular components, leading to cytotoxic effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .

Molecular Targets and Pathways:

DNA: Intercalation into DNA strands, inhibiting replication and transcription.

ROS Generation: Induction of oxidative stress, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural and Molecular Comparisons

Spectral and Thermodynamic Data

- 1-Hydroxy-4-methoxy- : Exhibits distinct NMR shifts for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.9 ppm) .

- 1-Amino derivatives: Show characteristic N-H stretching in IR (~3400 cm⁻¹) and downfield shifts in ¹³C NMR due to electron-withdrawing effects .

- Phenoxy-substituted derivatives: Demonstrate enhanced UV absorption (λmax ~480 nm) due to extended conjugation .

Key Research Findings

Substituent Position Effects: Hydroxyl groups at position 1 increase hydrogen-bonding capacity, enhancing solubility in polar solvents. Methoxy groups at position 4 improve stability against oxidation . Amino substituents (e.g., 1-amino-4-hydroxy-2-methoxy-) introduce basicity, enabling pH-dependent applications in dyeing and drug delivery .

Thermal Decomposition: Phenoxy- and methoxy-substituted anthracenediones exhibit higher thermal stability, decomposing at >300°C to yield anthrone and phthalic acid derivatives .

Biological Activity: Hydroxy-methoxy derivatives show moderate antimicrobial activity, while amino-substituted analogs are explored as antitumor agents due to intercalation with DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.